molecular formula C16H17NO3S2 B2950084 Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate CAS No. 895458-63-6

Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate

Cat. No.: B2950084
CAS No.: 895458-63-6
M. Wt: 335.44
InChI Key: BKVKRSBQMMEANZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is part of the thiophene family, which is known for its diverse biological and chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, it can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades . These interactions highlight the compound’s potential as a therapeutic agent in modulating biochemical pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell . These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions underpin the compound’s biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form over time, potentially altering its effects on cells and tissues . Long-term studies in vitro and in vivo are essential to fully understand the temporal dynamics of the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dose optimization in therapeutic applications . Threshold effects, where a minimal effective dose is required to achieve a biological response, are also observed in some studies . Understanding the dosage-response relationship is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s biological activity and therapeutic potential. Additionally, the compound may affect the levels of key metabolites, altering cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can localize to specific compartments or organelles, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound may contain targeting signals or undergo post-translational modifications that direct it to particular cellular compartments or organelles . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, modulating various cellular processes . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of reagents.

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction is also employed in industrial settings, with modifications to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various thiophene derivatives.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

Ethyl 2-(2-(p-tolylthio)acetamido)thiophene-3-carboxylate is unique due to its specific structural features and the presence of the p-tolylthio group, which imparts distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-3-20-16(19)13-8-9-21-15(13)17-14(18)10-22-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVKRSBQMMEANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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